molecular formula C11H16BrN3O B3101764 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine CAS No. 1400764-13-7

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine

Cat. No.: B3101764
CAS No.: 1400764-13-7
M. Wt: 286.17
InChI Key: ODGGBWNOLRXLKZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromine atom, a pyrimidine ring, and a piperidine moiety. The molecular formula is C11H16BrN3O, and it has a molecular weight of 286.17 g/mol .

Scientific Research Applications

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine typically involves the reaction of 2-bromo-5-hydroxypyrimidine with 1-methyl-4-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated pyrimidine derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance binding affinity, while the bromine atom can participate in halogen bonding, stabilizing the interaction with the target. This compound can modulate biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(1-methylpiperazin-1-yl)pyridine
  • 2-Bromo-5-(1-methylpiperidin-4-yl)pyrimidine
  • 2-Bromo-5-(1-methylpiperidin-4-ylmethoxy)benzene

Uniqueness

2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the piperidine moiety allows for versatile applications in various fields of research.

Properties

IUPAC Name

2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGGBWNOLRXLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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